2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from basic chemical building blocks. For example, the synthesis of 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives showcases the complexity involved in constructing such molecules, involving reactions such as esterification, amidation, and cyclization under various conditions (Xie et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide" can be elucidated using techniques such as NMR, IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the stereochemistry of the compound. For instance, studies on the molecular structure of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide have utilized X-ray crystallography to determine intramolecular and intermolecular interactions, offering a detailed view of the molecule's conformation (Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds like "this compound" often include interactions with nucleophiles, electrophiles, and various reagents that can lead to a wide range of transformations. These reactions can be used to further modify the compound or to study its reactivity. For example, the reaction of N-bromoacetamide with homoallylic trichloroacetimidates to synthesize 1-bromo-2-amino-3-butene derivatives illustrates the type of chemical reactivity that might be relevant (Zhu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-7-1-4-10(9(13)5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTXAXGIYNSTSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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